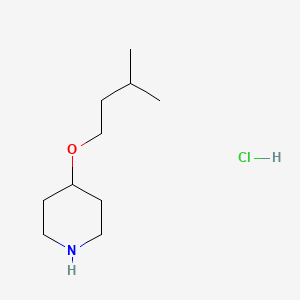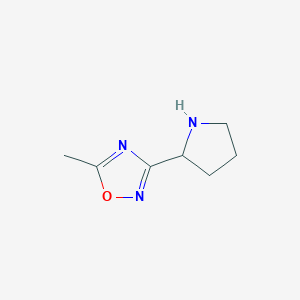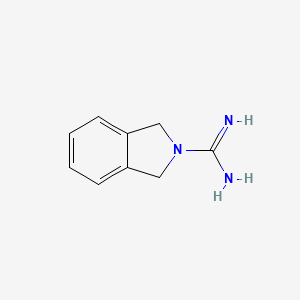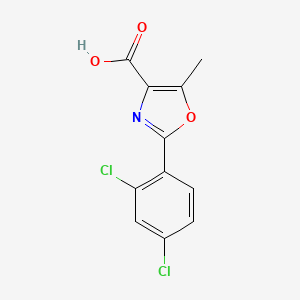
Chlorhydrate de 4-(isopentyloxy)pipéridine
Vue d'ensemble
Description
4-(Isopentyloxy)piperidine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C10H21NO HCl and a molecular weight of 207.74 .
Molecular Structure Analysis
The molecular structure of 4-(Isopentyloxy)piperidine hydrochloride consists of a piperidine ring with an isopentyloxy group attached .Applications De Recherche Scientifique
Agent anticancéreux
Chlorhydrate de 4-(isopentyloxy)pipéridine: peut avoir des applications potentielles comme agent anticancéreux. Les dérivés de la pipéridine ont été étudiés pour leur capacité à agir contre divers cancers, tels que le cancer du sein, de la prostate, du côlon, du poumon et de l'ovaire . Ils peuvent être utilisés seuls ou en association avec d'autres médicaments pour réguler les voies de signalisation essentielles à l'établissement des cancers, notamment STAT-3, NF-κB, PI3k/Aκt, et autres . Ces composés conduisent à l'inhibition de la migration cellulaire et contribuent à l'arrêt du cycle cellulaire pour inhiber la survie des cellules cancéreuses.
Synthèse de produits pharmaceutiques
Ce composé est important dans la synthèse de produits pharmaceutiques. Les structures de la pipéridine sont responsables de la création de médicaments suscitant un intérêt considérable en raison de leurs propriétés pharmacologiques . La partie pipéridine est une structure courante que l'on trouve dans de nombreux agents thérapeutiques, et ses dérivés sont synthétisés pour diverses applications médicinales.
Bio-amplificateurs
Les dérivés de la pipéridine comme le This compound pourraient servir de bio-amplificateurs. Ils peuvent stimuler l'activité des molécules médicamenteuses par différentes voies en améliorant la biodisponibilité du médicament à travers la membrane. Cette amélioration augmente l'effet du médicament par interaction conformationnelle et fonctionne comme un récepteur de médicament .
Activité anti-inflammatoire
Le composé peut présenter une activité anti-inflammatoire. Les dérivés de la pipéridine ont été associés à des avantages pour la santé, en particulier contre les affections chroniques telles que la réduction de la résistance à l'insuline et la correction de la stéatose hépatique . Ces propriétés suggèrent que le This compound pourrait être utilisé dans le traitement des maladies inflammatoires.
Réactif pour la synthèse
This compound: peut être utilisé comme réactif pour la synthèse de divers composés. Par exemple, il peut être impliqué dans la synthèse de composés séléniés de la quinoléine, de ligands périphériques du récepteur 5-HT3 de la sérotonine et de dérivés de la phtalazinone en tant qu'inhibiteurs de la phosphodiestérase 4 à activité topique .
Recherche sur les dérivés de la pipéridine
Le composé est également important dans la recherche sur les dérivés de la pipéridine. La littérature scientifique récente s'est concentrée sur les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine, qui sont essentiels au développement de nouveaux produits pharmaceutiques .
Safety and Hazards
Mécanisme D'action
Target of Action
Piperidine and its derivatives are known to interact with various targets in the body. For instance, they have been found to have anticancer potential and can act on several crucial signaling pathways essential for the establishment of cancers .
Mode of Action
Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Akt etc. which are involved in cancer progression . It’s also known to induce apoptosis through a caspase-dependent pathway .
Biochemical Pathways
Piperidine and its derivatives can affect various biochemical pathways. For example, they have been found to regulate pathways such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc., which are involved in cancer progression .
Result of Action
The molecular and cellular effects of piperidine and its derivatives can vary depending on the specific compound and the biological context. For instance, they have been found to have anticancer effects, and can induce apoptosis in cancer cells .
Analyse Biochimique
Biochemical Properties
4-(Isopentyloxy)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions often involve the binding of 4-(Isopentyloxy)piperidine hydrochloride to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of 4-(Isopentyloxy)piperidine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-(Isopentyloxy)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Isopentyloxy)piperidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-(Isopentyloxy)piperidine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 4-(Isopentyloxy)piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular function and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
4-(Isopentyloxy)piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes . Additionally, it can influence the production and degradation of other metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(Isopentyloxy)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution is crucial for its efficacy and toxicity, as it determines the concentration of the compound at its site of action.
Subcellular Localization
4-(Isopentyloxy)piperidine hydrochloride is localized within specific subcellular compartments, which can affect its activity and function. The compound may be directed to certain organelles or cellular structures through targeting signals or post-translational modifications . This subcellular localization is important for the compound’s role in biochemical reactions and its overall impact on cellular function.
Propriétés
IUPAC Name |
4-(3-methylbutoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-9(2)5-8-12-10-3-6-11-7-4-10;/h9-11H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMOQRCTBDWJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)




